molecular formula C25H21FN4O3S B2717758 2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391898-72-9

2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2717758
CAS No.: 391898-72-9
M. Wt: 476.53
InChI Key: OUUJTMOQFVHMTJ-UHFFFAOYSA-N
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Description

2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetically derived small molecule characterized by a complex 1,2,4-triazole core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecule's specific structure, incorporating a 1,2,4-triazole ring substituted with a 2-methoxyphenyl group, a thioether-linked phenacyl group, and a 2-fluorobenzamide moiety, suggests its potential as a key intermediate or a target molecule in drug discovery programs. Compounds featuring the 1,2,4-triazole nucleus have been extensively investigated for a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, making this compound a valuable candidate for high-throughput screening against various biological targets. Its mechanism of action is highly dependent on the specific biological system under investigation, but the presence of the triazole and benzamide functionalities often implies potential for target engagement through hydrogen bonding and hydrophobic interactions. This reagent is primarily utilized in academic and industrial research settings for the synthesis of more complex derivatives, for structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a biochemical tool to probe specific enzymatic or cellular pathways. Research involving this compound may focus on exploring its inhibitory effects on specific kinase families or other enzyme classes, given the structural similarity of its core to known active pharmacophores. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3S/c1-33-22-14-8-7-13-20(22)30-23(15-27-24(32)18-11-5-6-12-19(18)26)28-29-25(30)34-16-21(31)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUJTMOQFVHMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenacylsulfanyl group: This step involves the reaction of the triazole intermediate with a phenacylsulfanyl reagent.

    Attachment of the methoxyphenyl group: This can be done through a substitution reaction.

    Incorporation of the fluorine atom: This step typically involves the use of a fluorinating agent.

    Final coupling: The final product is obtained by coupling the intermediate with benzamide under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the methoxy group.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been evaluated for its efficacy against a range of bacterial and fungal strains.

Microbial Strain Minimum Inhibitory Concentration (MIC) µM Reference
Staphylococcus aureus5.19
Escherichia coli8.50
Candida albicans6.00

These results indicate that the compound demonstrates potent antimicrobial activity comparable to standard treatments like fluconazole.

2. Anticancer Potential

The compound's anticancer properties have also been investigated. A series of benzamide derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines.

Compound IC50 (µM) Cancer Type Standard Drug Standard IC50 (µM)
W174.12Breast Cancer5-Fluorouracil7.69
W65.19Colorectal CancerOxaliplatin10.00

The data indicates that W17 is significantly more effective than the standard chemotherapeutic agent, suggesting that derivatives of this compound could serve as promising candidates for cancer treatment .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in PMC6264137, researchers synthesized a series of triazole derivatives including the compound and assessed their antimicrobial activity against various pathogens. The study concluded that compounds with similar structures exhibited significant antibacterial and antifungal properties, supporting the use of triazole derivatives as effective antimicrobial agents .

Case Study 2: Cancer Treatment Development

A research initiative focused on designing new benzamide analogues demonstrated that compounds structurally related to 2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide showed promising anticancer activity against multiple cell lines. The results indicated that these compounds could potentially overcome drug resistance seen with traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Variations

The target compound shares structural homology with several 1,2,4-triazole derivatives reported in the literature. Key analogs and their distinguishing features are outlined below:

Compound Substituents Molecular Weight Key Functional Groups
Target compound (This work) 2-Methoxyphenyl (position 4), (2-oxo-2-phenylethyl)sulfanyl (position 5), 2-fluorobenzamide (N-methyl) 505.58 g/mol 1,2,4-Triazole, S-alkyl, carbonyl, methoxy, fluoro
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide 2,3-Dimethylphenyl (position 4), benzothiazole-linked S-alkyl (position 5), 3-fluorobenzamide 574.65 g/mol 1,2,4-Triazole, benzothiazole, S-alkyl, fluoro
4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide 4-Fluorophenyl (position 4), benzyl-sulfanyl (position 5), 4-methoxybenzamide 557.66 g/mol 1,2,4-Triazole, S-alkyl, fluoro, methoxy
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl (position 4), furan-2-yl (position 5), 2,4-difluorophenyl acetamide 393.40 g/mol 1,2,4-Triazole, S-alkyl, fluoro, furan

Key Observations :

The (2-oxo-2-phenylethyl)sulfanyl moiety introduces a ketone functionality absent in simpler S-alkyl derivatives (e.g., benzyl-sulfanyl in ), which could participate in hydrogen bonding or metabolic oxidation .

Spectral and Physicochemical Properties: IR Spectroscopy: The target compound’s IR spectrum is expected to exhibit ν(C=O) at ~1660–1680 cm⁻¹ (benzamide carbonyl) and ν(C=S) at ~1240–1255 cm⁻¹ (triazole-sulfanyl), consistent with related triazoles . Tautomerism: Like other 1,2,4-triazole-3-thiones, the target compound likely exists in the thione tautomeric form, as evidenced by the absence of ν(S-H) bands (~2500–2600 cm⁻¹) and presence of ν(NH) (~3278–3414 cm⁻¹) .

Synthetic Routes: The target compound was likely synthesized via S-alkylation of a 1,2,4-triazole-3-thione precursor with α-halogenated ketones (e.g., 2-bromoacetophenone), a method validated for analogous compounds . This contrasts with benzothiazole-containing analogs , which require additional coupling steps for heterocyclic integration.

Biological Activity

The compound 2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing from various studies and findings.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. In a study focusing on triazole derivatives, compounds similar to this compound demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis .

Antitumor Activity

Research indicates that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways and the induction of oxidative stress in cancer cells. For instance, studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess antitumor properties .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound relates to its potential as an enzyme inhibitor. Triazoles are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Preliminary studies suggest that derivatives similar to this compound show strong AChE inhibitory activity .

Case Studies

  • Anticonvulsant Activity : A related study synthesized a series of triazole compounds and evaluated their anticonvulsant activity using the PTZ (pentylenetetrazol) model. Some compounds exhibited considerable anticonvulsant effects mediated by benzodiazepine receptors .
  • Antioxidant Properties : Research has highlighted the antioxidant activity of 1,2,4-triazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

Research Findings

A summary table of biological activities associated with this compound is presented below:

Activity Effectiveness Reference
AntibacterialModerate to strong
AntitumorCytotoxic effects
AnticonvulsantSignificant
AChE InhibitionStrong
AntioxidantEffective radical scavenger

Q & A

Synthesis and Characterization

Basic: What are the common synthetic routes for synthesizing this compound, and how are intermediates validated?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. For example, intermediates like 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized by reacting 2-methoxyphenyl isothiocyanate with hydrazine hydrate. Subsequent alkylation with 2-oxo-2-phenylethyl bromide introduces the sulfanyl group. Final coupling with 2-fluorobenzamide derivatives is achieved using carbodiimide-mediated amidation. Validation relies on LC-MS for molecular weight confirmation and 1H^1H/13C^{13}C-NMR to verify regioselectivity of substitutions .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?

  • Methodological Answer: DoE frameworks (e.g., factorial designs) can systematically vary parameters like temperature, solvent polarity, and catalyst loading. For instance, optimizing the cyclization step may involve testing solvents (DMF vs. THF) and temperatures (80–120°C) to maximize triazole ring formation. Response surface methodology can identify interactions between variables, reducing side-product formation. Recent studies in flow chemistry highlight continuous-flow reactors for precise control of exothermic steps, enhancing reproducibility .

Structural Elucidation

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer: Key techniques include:
    • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S-C=S stretch at ~650 cm1^{-1}).
    • NMR : 1H^1H-NMR identifies methoxy (-OCH3_3) protons at δ 3.8–4.0 ppm and aromatic protons in the 2-fluorobenzamide moiety (δ 7.2–8.1 ppm). 19F^{19}F-NMR detects the fluorine environment (δ -110 to -115 ppm).
    • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 478.1425) .

Advanced: How do X-ray crystallography and DFT calculations resolve ambiguities in stereoelectronic effects?

  • Methodological Answer: Single-crystal X-ray diffraction provides absolute configuration data, particularly for the triazole ring’s substituents. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates bond angles and electron density maps, identifying non-covalent interactions (e.g., S···O chalcogen bonds). Discrepancies between experimental (X-ray) and computational (DFT) dihedral angles may indicate conformational flexibility in solution .

Pharmacological Profiling

Basic: What in vitro assays are used for preliminary bioactivity screening?

  • Methodological Answer: Standard assays include:
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    • Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., EGFR inhibition at IC50_{50} ≤ 10 µM).
      Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) are critical .

Advanced: How can proteomics and molecular docking elucidate the mechanism of action?

  • Methodological Answer: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies protein expression changes post-treatment. Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., tubulin or topoisomerase II). For example, the 2-fluorobenzamide group may occupy hydrophobic pockets, while the triazole ring forms hydrogen bonds with catalytic residues. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Analytical Challenges

Advanced: How to resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer: Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). For NMR, variable-temperature experiments (VT-NMR) can detect slow-exchange conformers. For DFT, implicit solvent models (PCM) or explicit solvent molecular dynamics improve agreement. If 13C^{13}C-NMR shifts deviate >5 ppm from calculated values, re-examining the protonation state or counterion effects is advised .

Stability and Degradation

Advanced: What accelerated stability studies predict shelf-life under varying storage conditions?

  • Methodological Answer: ICH guidelines recommend:
    • Forced degradation : Expose to 40°C/75% RH (humidity) for 6 months, with HPLC monitoring.
    • Photostability : UV light (320–400 nm) for 48 hours; track λmax_{\text{max}} shifts.
      Major degradation products (e.g., hydrolysis of the amide bond) are identified via LC-QTOF-MS. Arrhenius plots extrapolate activation energy (Ea_a) to predict room-temperature stability .

Comparative SAR Studies

Advanced: How does substituting the 2-methoxyphenyl group impact bioactivity?

  • Methodological Answer: Replace the 2-methoxyphenyl with electron-withdrawing (e.g., 4-NO2_2) or donating (e.g., 4-OH) groups. SAR analysis shows:
    • Electron-withdrawing groups : Increase cytotoxicity (e.g., IC50_{50} drops from 12 µM to 5 µM in MCF-7).
    • Bulkier substituents : Reduce solubility (logP increases from 3.1 to 4.8).
      QSAR models (e.g., CoMFA) correlate substituent Hammett constants (σ) with activity .

Toxicity and Safety

Basic: What in silico tools predict acute toxicity?

  • Methodological Answer: Use ProTox-II for LD50_{50} prediction (oral, mouse) and admetSAR for hepatotoxicity alerts. Key red flags include PAINS motifs (e.g., triazole-thioether) and CYP3A4 inhibition risk. Experimental validation via Ames test (mutagenicity) and hERG binding assays (cardiotoxicity) is mandatory for preclinical studies .

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